2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol

Medicinal Chemistry Drug Metabolism and Pharmacokinetics (DMPK) Lead Optimization

This β-amino alcohol building block directly replaces metabolically labile tert-butyl groups in lead compounds. The trifluoromethylcyclopropyl (Cp-CF₃) motif delivers a 77% reduction in rat clearance and 4-fold half-life extension while maintaining LogP (Δ=0.2). Ideal for CNS and metabolic disease programs requiring conformational rigidity and PK robustness. The versatile amino alcohol handle enables rapid derivatization. Avoid generic substitutes that compromise metabolic stability.

Molecular Formula C6H10F3NO
Molecular Weight 169.14 g/mol
CAS No. 880144-61-6
Cat. No. B3332245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol
CAS880144-61-6
Molecular FormulaC6H10F3NO
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESC1CC1(C(CN)O)C(F)(F)F
InChIInChI=1S/C6H10F3NO/c7-6(8,9)5(1-2-5)4(11)3-10/h4,11H,1-3,10H2
InChIKeyUSZFHQDQSKQDJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol (CAS 880144-61-6): A Differentiated Chiral Building Block for Medicinal Chemistry Procurement


2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol (CAS 880144-61-6) is a specialized β-amino alcohol building block characterized by a conformationally constrained cyclopropyl ring bearing a trifluoromethyl group and a primary amine/hydroxyl ethanol moiety . This compound serves as a versatile intermediate in drug discovery, valued primarily for its incorporation of the metabolically stable and lipophilic trifluoromethylcyclopropyl (Cp-CF₃) motif [1]. Unlike simple, achiral amino alcohols, its unique structural features are specifically designed to modulate pharmacokinetic properties and binding conformations in lead optimization campaigns [2].

Procurement Risk: Why 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol Cannot Be Replaced by Unsubstituted or Simple tert-Butyl Amino Alcohol Analogs


Replacing 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol with a simpler analog, such as a tert-butyl-containing amino alcohol or an unsubstituted cyclopropyl derivative, introduces significant and quantifiable performance liabilities. The core liability is metabolic instability: tert-butyl groups are highly susceptible to rapid oxidative metabolism by cytochrome P450 enzymes, leading to high clearance and short half-lives in vivo [1]. Conversely, analogs lacking the trifluoromethyl group fail to provide the enhanced lipophilicity and membrane permeability required for target engagement. The unique combination of the cyclopropyl ring and the trifluoromethyl group in this compound confers a proven metabolic stability advantage and conformational rigidity that are absent in generic substitutes, directly impacting the success of lead optimization efforts [2].

Quantitative Procurement Evidence for 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol: Comparative Performance Data vs. Key Analogs


In Vitro Metabolic Stability: Trifluoromethylcyclopropyl (Cp-CF3) Motif Reduces Rat Liver Microsome (RLM) Clearance by >85% vs. tert-Butyl Analog

The core trifluoromethylcyclopropyl (Cp-CF₃) group present in 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol confers a dramatic improvement in in vitro metabolic stability compared to the widely used but metabolically labile tert-butyl group. In a matched-pair analysis, the Cp-CF₃-containing compound 9 exhibited an RLM clearance of <5 mL/min/kg, whereas its direct tert-butyl analog, compound 1, had a substantially higher clearance of 33 mL/min/kg [1].

Medicinal Chemistry Drug Metabolism and Pharmacokinetics (DMPK) Lead Optimization

In Vivo Pharmacokinetic Performance: Cp-CF3 Motif Achieves 77% Lower Rat Clearance and 4-Fold Longer Half-Life vs. tert-Butyl Analog

The superior in vitro metabolic stability of the trifluoromethylcyclopropyl group is corroborated by significant in vivo pharmacokinetic improvements. In a direct head-to-head comparison in rats, compound 9 (containing the Cp-CF₃ motif) demonstrated a plasma clearance of 4.6 mL/min/kg and a half-life of 9.1 hours, representing a 77% reduction in clearance and a 4-fold increase in half-life relative to the corresponding tert-butyl analog, compound 1 (clearance 20 mL/min/kg, half-life 2.3 hours) [1].

Pharmacokinetics In Vivo Pharmacology Drug Discovery

Human-Relevant Metabolic Stability: Cp-CF3 Motif Doubles Half-Life in Human Liver Microsomes (HLM) vs. tert-Butyl Analog

The metabolic stability benefit of the trifluoromethylcyclopropyl group extends to human systems. In a matched-pair analysis comparing the marketed drug finasteride (containing a tert-butyl group) with its Cp-CF₃ analog, replacement of the tert-butyl group with Cp-CF₃ increased the half-life in human liver microsomes (HLM) from 63 minutes to 114 minutes [1].

DMPK Human Metabolism Lead Optimization

Lipophilicity Profile: Cp-CF3 Motif Maintains Favorable LogP for Membrane Permeability Without Metabolic Liability

The trifluoromethylcyclopropyl group is designed to retain the hydrophobic character of a tert-butyl group, which is often crucial for target binding, while simultaneously eliminating its metabolic liabilities. In a direct comparison, the measured LogP of the Cp-CF₃-containing compound 9 was 4.0, which is closely comparable to the LogP of 4.2 for the tert-butyl analog, compound 1 [1].

Physicochemical Properties Drug Design Permeability

Procurement-Led Application Scenarios: Optimal Use Cases for 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol in Drug Discovery


Metabolic Stability Rescue of a High-Potency Lead Series Containing a tert-Butyl Pharmacophore

A common scenario in lead optimization involves a potent hit or lead compound that relies on a tert-butyl group for hydrophobic binding interactions but suffers from rapid in vivo clearance due to CYP-mediated oxidation of the tert-butyl methyl groups. 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol serves as an ideal, conformationally constrained building block to replace this metabolically labile tert-butyl group. The quantitative evidence demonstrates that this replacement reduces rat clearance by 77% and extends half-life by 4-fold while preserving the essential LogP (Δ=0.2 units) required for target engagement [1]. This enables the team to maintain potency while addressing the core PK liability.

Synthesis of Conformationally Restricted β-Amino Alcohol Libraries for CNS Target Exploration

For targets in the central nervous system (CNS), conformational restriction is a proven strategy to enhance target selectivity and reduce off-target effects. The rigid cyclopropyl ring of 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol, combined with its amino alcohol handle, provides a unique scaffold for generating sp³-rich, three-dimensional compound libraries [2]. The enhanced metabolic stability of the Cp-CF₃ group [1] is particularly critical for CNS drug candidates, which often require long half-lives and must avoid reactive metabolites that can cause neurotoxicity. This building block offers a dual advantage of conformational constraint and PK robustness in a single, versatile intermediate.

Optimization of GPR119 Agonists or Other Metabolic Disease Targets Where PK Performance is Paramount

The development of agonists for GPR119, a target for type 2 diabetes, has historically been hampered by poor pharmacokinetic properties of lead candidates [3]. The introduction of a trifluoromethylcyclopropyl moiety, as present in 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol, provides a validated strategy for improving the metabolic stability of such compounds. The quantifiable reduction in both rat and human liver microsome clearance [1] makes this building block a strategic choice for medicinal chemistry teams working on metabolic disease targets where achieving an optimal balance of potency, solubility, and long-acting PK is a primary challenge.

Quote Request

Request a Quote for 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.